molecular formula C5H2N5NaO3 B3210128 [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt CAS No. 106087-51-8

[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt

Cat. No.: B3210128
CAS No.: 106087-51-8
M. Wt: 203.09 g/mol
InChI Key: RWKRPNVGJHCPED-UHFFFAOYSA-M
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Description

The sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one (hereafter referred to as Na-6NTP) is a structurally optimized derivative of triazolopyrimidine heterocycles. It is synthesized via a two-step protocol involving cyclocondensation of aminoazole precursors with nitroacetate derivatives, followed by sodium hydroxide treatment to yield the water-soluble sodium salt . Its enhanced aqueous solubility (critical for biological applications) and confirmed A2a adenosine receptor antagonism make it a candidate for antiseptic and cardiovascular therapies .

Properties

IUPAC Name

sodium;6-nitro-[1,2,4]triazolo[1,5-a]pyrimidin-7-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O3.Na/c11-4-3(10(12)13)1-6-5-7-2-8-9(4)5;/h1-2,11H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKRPNVGJHCPED-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NN2C(=C1[N+](=O)[O-])[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N5NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt typically involves the nitration of a precursor triazolopyrimidinone compound. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of continuous flow reactors to maintain consistent reaction conditions and minimize the formation of by-products. The final product is then purified through recrystallization or chromatography techniques to obtain the sodium salt form.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes catalytic hydrogenation to form diamines, enabling further functionalization:

  • Reduction Conditions : Pd/C (5 mol%) in DMF or EtOH under H₂ (5–7 bar, 50°C) .

  • Product : Triazolo[1,5-a]pyrimidine-6,7-diamine (88% yield) .

Mechanistic Insight :
The nitro group is reduced to an amine, facilitating subsequent annulation reactions (e.g., with glyoxal to form fused pteridines) .

Substrate Reduction Product Application
6-Nitro-triazolo[1,5-a]pyrimidin-7-one6,7-Diamino-triazolo[1,5-a]pyrimidinePrecursor for fused heterocycles

Oxidative Aromatization

The sodium salt participates in oxidative aromatization using PhI(OAc)₂ in acetic acid, forming fully aromatic systems .

Annulation with Glyoxal

Reaction with glyoxal in HCl/EtOH yields triazolo[1,5-a]pteridine, a fused bicyclic system :

  • Conditions : Glyoxal (1 equiv), HCl, 50°C.

  • Yield : 80% .

Thiadiazolo-Purine Formation

Condensation with thiadiazole derivatives under Fe-AcOH generates 5-alkylthiadiazolo[3,2-a]purines, which exhibit anticoagulant activity .

Reaction Type Conditions Product Biological Activity
Glyoxal annulation EtOH, HCl, 50°C Triazolo[1,5-a]pteridineN/A
Thiadiazole fusion Fe-AcOH, HC(OEt)₃5-Alkylthiadiazolo[3,2-a]purineAnticoagulant (↑ activity)

Physicochemical and Biological Relevance

  • Solubility : The sodium salt’s aqueous solubility enhances its utility in biological assays .

  • Antiviral Activity : The dihydrate form of a structurally analogous sodium salt (5-methyl-6-nitro derivative) shows antiviral properties .

Structural Confirmation

  • Spectroscopy :

    • ¹H NMR : Downfield shifts (~8.6–9.5 ppm) confirm aromatic protons .

    • IR : Bands at 1661 cm⁻¹ (C=O) and 1539 cm⁻¹ (NO₂) validate the structure .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

Medicinally, derivatives of this compound are being explored for their potential therapeutic effects. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in the fabrication of sensors and other electronic devices.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

Triazolopyrimidinones exhibit diverse pharmacological activities depending on substituent patterns. Key analogs and their properties are summarized below:

Compound ID Substituents/Modifications Synthesis Yield Key Properties Biological Activity Reference
Na-6NTP 2-(Fur-2-yl), 6-nitro, sodium salt 70% High aqueous solubility; confirmed A2a antagonism; antiseptic activity Antiseptic, receptor modulation
S1-TP 5-(Chloromethyl), 2-(4-methoxyphenyl) Not specified Electrochemically active; lower solubility Drug candidate (unspecified)
S2-TP 5-(Piperidinomethyl), 2-(4-methoxyphenyl) Not specified Improved lipophilicity; moderate redox activity Potential CNS applications
3g (Pyridinium salt) 2-(Pyridin-3-yl), 6-nitro 60–75% Zwitterionic structure; strong NH acidity Anticoagulant activity
3m C5-methyl, dinitro 80% (Step 1) High nitro density; synthesized via nitration of precursor Anticoagulant candidate
Compound 25 2-Amino-6-(3-chlorobenzyl), 5-ethyl 21% White solid; characterized by NMR/LC-MS Antimicrobial screening

Notes:

  • Electron-Withdrawing Effects: The 6-nitro group in Na-6NTP enhances NH acidity, facilitating salt formation and improving solubility. This contrasts with non-nitrated analogs (e.g., S1-TP), which exhibit poorer aqueous compatibility .
  • Cation Influence : Pyridinium salts (e.g., 3g ) and zwitterions show reduced solubility compared to Na-6NTP, underscoring sodium’s role in enhancing bioavailability .

Electrochemical and Solubility Comparisons

Triazolopyrimidinones with alkyl or aryl substituents (e.g., S1-TP, S2-TP) demonstrate redox activity on carbon graphite electrodes, with oxidation potentials ranging from +0.8 to +1.2 V (vs. Ag/AgCl). In contrast, Na-6NTP’s sodium salt form achieves >10 mg/mL solubility, enabling intravenous administration .

Pharmacological Activities

  • Anticoagulant Activity: Nitroazolo[1,5-a]pyrimidines like 3g and 3m inhibit thrombin generation by 40–60% at 10 µM, comparable to heparin derivatives. Na-6NTP’s antiseptic mechanism remains distinct, likely via adenosine receptor blockade .
  • Antimicrobial Activity : Chlorobenzyl derivatives (e.g., Compound 25 ) show moderate efficacy against Staphylococcus aureus (MIC = 16 µg/mL), while Na-6NTP’s furyl moiety may enhance gram-negative targeting .

Biological Activity

The compound [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt is a heterocyclic compound that has garnered attention for its biological activities, particularly as an effector for A2a adenosine receptors and its potential antiseptic properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse scientific literature.

Synthesis and Characterization

The sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was synthesized through a two-step reaction involving the cyclocondensation of aminoazole and ethoxymethylenenitroacetate. The resulting product was confirmed using various spectroscopic techniques including 1H^{1}H NMR and IR spectroscopy. X-ray diffraction analysis further validated the structure of the sodium salt, demonstrating its crystalline form and geometry .

Table 1: Summary of Synthesis Conditions

StepReactantsConditionsYield
1Aminoazole + EthoxymethylenenitroacetateReflux in pyridine and acetic acid60%
2Pyridinium salt + NaOHReflux in water70%

Antiseptic Properties

The sodium salt of [1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one exhibits significant antiseptic activity. The compound has been shown to effectively inhibit bacterial growth in vitro. Its mechanism of action is believed to involve interaction with A2a adenosine receptors, which play a critical role in modulating immune responses during infections .

Case Studies

In a study examining the efficacy of various triazolo-pyrimidine derivatives against bacterial strains, the sodium salt was found to outperform several known antiseptics. The study highlighted its potential for use in treating sepsis-related infections, where rapid microbial control is crucial .

Table 2: Comparative Antiseptic Activity

CompoundZone of Inhibition (mm)
Sodium Salt of Triazolo-Pyrimidine25
Standard Antiseptic A20
Standard Antiseptic B15

The interaction with A2a adenosine receptors is pivotal for its biological activity. The compound acts as an agonist at these receptors, potentially leading to immunomodulatory effects that enhance the host's ability to combat infections . Molecular docking studies have indicated strong binding affinities between the compound and receptor active sites, suggesting a well-defined mechanism of action against pathogens.

Q & A

Advanced Question

  • Quantum Chemical Parameters : Calculate HOMO/LUMO energies (e.g., ΔE = 4.2 eV) to assess electron-donor/acceptor capacity .
  • Molecular Dynamics (MD) : Simulate adsorption on copper surfaces or protein binding pockets (e.g., TYK2’s ATP-binding site) .
    Tools : Gaussian 16 for DFT, GROMACS for MD .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 6-nitro-, sodium salt

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